6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) reveals:
- A singlet at δ 8.72 ppm for the pyridazine H-5 proton, deshielded by the electron-withdrawing nitro group.
- A multiplet at δ 3.60–3.75 ppm integrating to eight protons, corresponding to the morpholine ring’s methylene groups.
- A broad singlet at δ 10.25 ppm for the hydrazine NH group, which disappears upon deuterium exchange.
¹³C NMR (100 MHz, CDCl₃) shows:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
High-resolution ESI-MS ([M+H]⁺) exhibits a molecular ion at m/z 307.23, with fragmentation patterns dominated by:
Comparative Structural Analysis with TFMP Derivatives
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine shares structural motifs with trifluoromethylpyridine (TFMP) derivatives but exhibits distinct electronic and steric properties:
Table 2 : Structural comparison with related TFMP compounds
The morpholine substituent introduces steric bulk, reducing rotational freedom around the C–N bond compared to simpler TFMP analogs. Density functional theory (DFT) calculations indicate the nitro group lowers the LUMO energy (-2.1 eV) by 0.4 eV relative to non-nitrated TFMP derivatives, enhancing electrophilicity.
Tautomeric Behavior and Conformational Dynamics
The compound exhibits pH-dependent tautomerism between hydrazine (1) and hydrazone (2) forms:
$$
\text{(1) } \text{NH}_2\text{–N} \rightleftharpoons \text{HN=N–} \text{(2)}
$$
Key observations :
- In DMSO-d₆, the hydrazine form predominates (95:5 ratio) due to intramolecular H-bonding between NH and the morpholine oxygen.
- In CDCl₃, the equilibrium shifts toward the hydrazone form (70:30), driven by solvent polarity.
- Variable-temperature ¹H NMR (−40°C to 80°C) shows coalescence of NH signals at 50°C, indicating a rotational energy barrier of 12.3 kcal/mol for the N–N bond.
Conformational analysis via molecular dynamics simulations reveals two stable states:
- State A : Morpholine ring coplanar with pyridazine (40% population).
- State B : Morpholine rotated 90° (60% population), stabilized by van der Waals interactions.
Table 3 : Energy differences between tautomers and conformers
| Species | ΔG (kcal/mol) |
|---|---|
| Hydrazine (State A) | 0.0 |
| Hydrazine (State B) | +1.2 |
| Hydrazone (State A) | +3.8 |
| Hydrazone (State B) | +5.1 |
Properties
IUPAC Name |
[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O3/c11-10(12,13)6-5-7(17-1-3-21-4-2-17)15-9(16-14)8(6)18(19)20/h5H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMULEBKKFXBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine, also known as N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₄F₃N₅O₃
- Molecular Weight : 321.256 g/mol
- CAS Number : 1053658-19-7
- Storage Conditions : Ambient temperature recommended for stability .
Biological Activity Overview
The biological activity of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been evaluated in various studies, focusing on its potential as an antitumor agent, anticonvulsant, and its effects on specific enzymes.
Antitumor Activity
Recent studies have indicated that hydrazine derivatives can exhibit significant antitumor activity. The structure–activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the cytotoxicity of the compound against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties .
The proposed mechanisms through which 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
- Free Radical Scavenging : Similar compounds have demonstrated antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating various hydrazine derivatives found that those with a trifluoromethyl group exhibited enhanced growth inhibition in cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer), with IC50 values reported as low as 1.61 µg/mL for some derivatives .
- Enzyme Inhibition : Another investigation into urease inhibition highlighted that hydrazine derivatives could significantly inhibit urease activity, with IC50 values ranging from 15.0 to 42.9 µM, attributing this effect to the presence of specific structural motifs within the compounds .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
(a) Pyridine vs. Pyrimidine Backbones
- The absence of electron-withdrawing groups like -NO₂ likely reduces electrophilic reactivity compared to the main compound .
- 4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-ylhydrazine (CAS: 869945-40-4): Features a pyrimidine ring instead of pyridine. The trifluoromethyl group remains a commonality, emphasizing its role in enhancing metabolic stability .
(b) Substituent Effects
- Nitro Group: The 3-nitro substituent in the main compound is absent in analogs like 6-methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine . Nitro groups are known to increase electrophilicity and may influence redox properties or interactions with biological targets (e.g., enzyme inhibition) .
- Morpholine vs. Cyclopropyl : Morpholine’s oxygen atom provides hydrogen-bonding capability, improving solubility, whereas cyclopropyl groups (as in pyrimidine analogs) add rigidity and lipophilicity .
Physico-Chemical Properties
Notes:
Key Research Findings and Gaps
- Electron Moderation: Compounds with -CF₃ groups show reduced mean electron energy, enhancing stability in electrical applications . The main compound’s -NO₂ group may amplify this effect, though experimental validation is needed.
- Structural Optimization : Morpholine-containing analogs are underrepresented in published studies, warranting further exploration of their pharmacokinetic profiles.
- Data Limitations : Direct comparisons are hindered by the lack of公开数据 on the main compound’s spectral, thermal, or biological properties .
Preparation Methods
Synthesis of Key Pyridine Intermediates
The preparation often begins with the synthesis of trifluoromethyl-substituted pyridines, which serve as precursors for further functionalization. According to patent literature, 4-trifluoromethyl-2(1H)-pyridinone derivatives can be prepared via condensation and cyclization reactions involving amides, ammonium salts, and formamide under controlled temperatures ranging from 40°C to 180°C, typically favoring 60-100°C for intermediate steps and 150-160°C for cyclization.
Key points in this process include:
- Use of polar aprotic solvents such as formamide, dimethylformamide, or dimethylacetamide.
- Addition of catalytic amounts of alkoxide bases (e.g., methoxide in methanol) to facilitate amide formation.
- Cyclization induced by protic acids like acetic acid or aqueous hydrochloric acid.
- Removal of volatile components by atmospheric distillation to isolate the pyridinone intermediates.
Nitration of Pyridine Derivatives
Nitration is typically performed on trifluoromethyl-substituted aromatic intermediates. For example, 4-nitro-3-trifluoromethylaniline derivatives can be prepared by nitration of m-trifluoromethyl acetanilide in aprotic solvents such as toluene, hexanaphthene, or chlorobenzene at temperatures between 35°C and 80°C, with 50-65°C being optimal. The nitration step requires:
- Controlled addition of concentrated nitric acid.
- Maintenance of reaction temperature to avoid side reactions.
- Subsequent deprotection (e.g., removal of acetyl groups) under ethanolic conditions at 30-90°C to yield the nitro-substituted aniline.
This nitration strategy is adaptable to pyridine systems bearing trifluoromethyl groups.
Formation of the Hydrazine Group
The hydrazine substituent at the 2-position is introduced typically by hydrazinolysis or hydrazine substitution reactions on activated pyridine intermediates. The hydrazine installation may involve:
- Reaction of halogenated pyridine derivatives with hydrazine or hydrazine derivatives.
- Use of N-methylhydrazine for N-methylated hydrazine derivatives.
- Conditions such as moderate temperatures (25-100°C) and polar solvents to facilitate substitution.
A commercially available related compound, N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, suggests that methylation of the hydrazine nitrogen can be achieved post hydrazine installation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range (°C) | Solvent Examples | Notes |
|---|---|---|---|---|
| Trifluoromethyl pyridine synthesis | Amides, ammonium salts, formamide, methoxide | 40 - 180 | Formamide, DMF, DMAc | Cyclization induced by acetic or HCl acid |
| Nitration | Concentrated nitric acid, m-trifluoromethyl acetanilide | 35 - 80 | Toluene, hexanaphthene, chlorobenzene | Controlled addition, avoid overheating |
| Morpholine substitution | Morpholine, base or neutral conditions | 25 - 100 | Polar aprotic solvents | Nucleophilic substitution |
| Hydrazine group formation | Hydrazine or N-methylhydrazine | 25 - 100 | Polar solvents | Possible methylation post hydrazine installation |
Research Findings and Industrial Considerations
- The cyclization of condensation products to form trifluoromethylpyridinones is efficiently performed without additional solvents at reflux temperatures, enhancing yield and reducing impurities.
- Nitration steps require careful temperature control to prevent decomposition or over-nitration, with aprotic solvents preferred for better reaction control and safety.
- Industrial production may leverage continuous flow reactors for better temperature and reaction time control, improving scalability and reproducibility.
- The stability of intermediates such as trifluoroacetylated enamine and enolether derivatives is limited; thus, handling and storage conditions are critical to maintain product integrity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent Type | Temperature (°C) | Reaction Time | Remarks |
|---|---|---|---|---|---|
| Formation of trifluoromethyl pyridinone | Ammonium salts, formamide, methoxide | Polar aprotic (formamide) | 60 - 160 | 1 - 16 hours | Cyclization with acid |
| Nitration of trifluoromethyl aniline | Concentrated HNO3 | Aprotic (toluene, hexanaphthene) | 50 - 65 | Several hours | Controlled addition, temperature sensitive |
| Morpholine substitution | Morpholine | Polar aprotic solvents | 25 - 100 | Variable | Nucleophilic substitution |
| Hydrazine installation | Hydrazine or N-methylhydrazine | Polar solvents | 25 - 100 | Variable | Possible methylation post-reaction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyridine Core Functionalization : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination under controlled conditions (e.g., using CF₃Cu or trifluoromethylation reagents) .
Morpholine Incorporation : Aminomethylation reactions with morpholine derivatives, often using formaldehyde as a linker. For example, reacting a chloropyridine intermediate with morpholine in the presence of a base (e.g., NaHCO₃) .
Hydrazine Attachment : Condensation of hydrazine with a nitro-substituted pyridine carbonyl intermediate, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
- Key Considerations : Purity is ensured via column chromatography or recrystallization, monitored by TLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁵N-NMR to confirm regiochemistry of nitro, morpholinyl, and hydrazine groups. For example, ¹⁵N-NMR distinguishes hydrazine resonance at δ 50–60 ppm .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) to verify molecular formula .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC at 254 nm.
- Degradation Pathways : Hydrazine groups are prone to hydrolysis in acidic conditions; stabilization may require lyophilization or inert atmosphere storage .
Advanced Research Questions
Q. How can regioselectivity be optimized during the nitration step of the pyridine ring?
- Methodological Answer :
- Directed Metallation : Use directing groups (e.g., morpholinyl) to guide nitration to the 3-position. For example, HNO₃/H₂SO₄ at 0–5°C yields >85% regioselectivity .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites, reducing trial-and-error synthesis .
Q. What strategies mitigate competing side reactions during trifluoromethyl group introduction?
- Methodological Answer :
- Fluorine-Specific Catalysts : Pd/Cu-mediated cross-coupling (e.g., Ullmann-type reactions) minimizes defluorination .
- Solvent Optimization : Non-polar solvents (e.g., toluene) reduce radical side reactions compared to DMF .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., reference inhibitors) .
Q. What mechanistic insights explain the compound’s interaction with bacterial targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro vs. amino groups) to correlate changes with MIC values .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to resolve?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers using nephelometry.
- Crystallinity Impact : Amorphous forms (via spray drying) may show 10–20× higher solubility than crystalline forms .
Q. Why do some studies report low thermal stability while others do not?
- Methodological Answer :
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>150°C in inert atmospheres).
- Hydrate Formation : Hygroscopic samples degrade faster; store under desiccation .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
